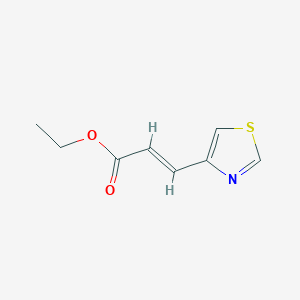

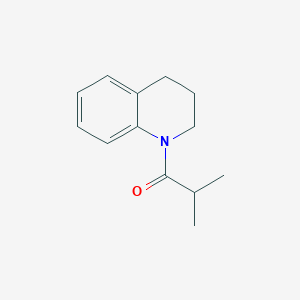

![molecular formula C12H15N3S B3081933 2-(1,4-二氮杂环戊-1-基)苯并[d]噻唑 CAS No. 111628-37-6](/img/structure/B3081933.png)

2-(1,4-二氮杂环戊-1-基)苯并[d]噻唑

描述

“2-(1,4-Diazepan-1-yl)benzo[d]thiazole” is a chemical compound with the CAS Number: 1185033-39-9 . It has a molecular weight of 348.37 . This compound is a part of a larger family of benzothiazole compounds, which are known for their diverse biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “2-(1,4-Diazepan-1-yl)benzo[d]thiazole”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of “2-(1,4-Diazepan-1-yl)benzo[d]thiazole” can be analyzed using techniques such as FTIR, 1H NMR, 13C NMR, and HRMS . These techniques can provide detailed information about the functional groups, atomic connectivity, and overall molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving “2-(1,4-Diazepan-1-yl)benzo[d]thiazole” can be studied using various techniques. For instance, the compound can undergo reactions with azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles .科学研究应用

抗结核剂

研究人员设计、合成和评估了各种衍生物,包括具有 1,4-二氮杂环戊-1-基基序的衍生物,以了解它们对结核分枝杆菌菌株的体外抗结核活性。一些化合物表现出中等至非常好的活性,对小鼠巨噬细胞系毒性最小。对泛酸合成酶酶位点进行对接研究以了解不同的结合相互作用,表明在开发抗结核治疗方法中具有潜在应用 (Naidu 等人,2016 年)。

QSAR 和抗组胺活性

定量构效关系 (QSAR) 分析已应用于研究噻唑和苯并噻唑衍生物(包括 1,4-二氮杂环戊-1-基苯并噻唑)的 H1-抗组胺活性。薄层色谱 (TLC) 数据用于预测新候选药物的药理活性,突出了亲脂性在其活性中的作用 (Brzezińska 等人,2003 年)。

抗菌和抗癌特性

已合成一系列 1,4-二氮杂环戊-1-基苯并[b]二氮杂卓衍生物,并评估了它们的抗菌和抗癌活性。一些衍生物对各种菌株和癌细胞系表现出显着的疗效,表明它们可能作为进一步药物开发的先导 (Verma 等人,2015 年)。

合成方法

已经开发出创新的合成方法来构建含有 1,4-二氮杂环戊-1-基苯并噻唑骨架的复杂分子。这些方法能够生成具有潜在生物活性的多种衍生物,为化学和药物研究提供了新的途径 (Fadda 等人,2010 年)。

新型抗焦虑剂

对作用于 GABA(A) 受体复合物的苯二氮杂卓识别位点的化合物的选择性研究已经确定了与传统苯二氮杂卓相比具有独特功能特性的衍生物。这些发现对于开发疗效更高、副作用更少的抗焦虑剂至关重要 (Rabe 等人,2007 年)。

未来方向

The future directions for research on “2-(1,4-Diazepan-1-yl)benzo[d]thiazole” could involve further exploration of its biological activities and potential applications in medicine. Given the diverse biological activities of benzothiazole derivatives, this compound could be a promising candidate for drug development .

作用机制

Target of Action

Similar compounds such as benzo[d]imidazo[2,1-b]thiazole derivatives have been studied for their antimycobacterial properties . These compounds have shown significant activity against Mycobacterium tuberculosis (Mtb), suggesting that they may target enzymes or proteins essential for the survival of this bacterium .

Mode of Action

For instance, benzo[d]imidazo[2,1-b]thiazole derivatives have been evaluated for their interaction with the target Pantothenate synthetase of Mtb . Molecular docking and dynamics studies have been carried out to understand the putative binding pattern and stability of the protein-ligand complex .

Biochemical Pathways

Related compounds such as thiazoles have been found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . These compounds likely affect a variety of biochemical pathways related to these biological activities.

Pharmacokinetics

The in silico admet prediction has been performed for related compounds such as benzo[d]imidazo[2,1-b]thiazole derivatives .

Result of Action

Related compounds have shown significant antimycobacterial activity . For instance, certain benzo[d]imidazo[2,1-b]thiazole derivatives have displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra .

Action Environment

It’s worth noting that the biological activity of related compounds can be influenced by various factors, including the presence of certain moieties at specific positions in the phenyl group .

属性

IUPAC Name |

2-(1,4-diazepan-1-yl)-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-2-5-11-10(4-1)14-12(16-11)15-8-3-6-13-7-9-15/h1-2,4-5,13H,3,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQILTAIMIMVRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine](/img/structure/B3081850.png)

![methyl (1R,3S)-7-methoxy-1-(2-methyl-2-(phenylthio)propyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3081867.png)

![4-Chloro-2-methyl-3,4-dihydro-2H-thieno-[2,3-e][1,2]thiazine 1,1-dioxide](/img/structure/B3081890.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine](/img/structure/B3081896.png)

![4-(4-Fluorophenyl)-1-[(5-methoxy-4,6-dimethyl-pyridin-2-yl)methyl]-1H-1,2,3-triazol-5-amine](/img/structure/B3081899.png)

![2-(4-methylbenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3081913.png)